molecular formula C15H9N3 B12820798 4-(Quinoxalin-2-yl)benzonitrile

4-(Quinoxalin-2-yl)benzonitrile

Cat. No.: B12820798
M. Wt: 231.25 g/mol
InChI Key: DNWXCVCQTQRLAB-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-yl)benzonitrile is an organic compound with the molecular formula C15H9N3 and a molecular weight of 231.26 g/mol . It features a quinoxaline heterocycle directly linked to a benzonitrile group, a structure that combines two privileged scaffolds in material science and medicinal chemistry. Quinoxaline derivatives are recognized as promising scaffolds for the discovery of new therapeutic agents and are known for their diverse biological activities, including anticancer properties . The benzonitrile moiety is significant in rational drug design, as it can enhance binding affinity to target proteins and improve pharmacokinetic profiles of lead compounds . This specific molecular architecture makes this compound a valuable intermediate for researchers developing new active compounds. Beyond pharmaceutical research, quinoxaline derivatives are investigated for their optical properties and are potentially useful as functional fluorophores in chemosensors and material science applications . Researchers utilize this compound strictly in laboratory settings for these specialized purposes. Please be advised: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

4-quinoxalin-2-ylbenzonitrile

InChI

InChI=1S/C15H9N3/c16-9-11-5-7-12(8-6-11)15-10-17-13-3-1-2-4-14(13)18-15/h1-8,10H

InChI Key

DNWXCVCQTQRLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Quinoxalin-2-yl)benzonitrile typically involves the condensation of ortho-phenylenediamines with α-halo ketones under catalyst-free conditions using polyethylene glycol (PEG-400) as a recyclable medium . This method is efficient and environmentally friendly, avoiding the use of organic co-solvents or additives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

4-(Quinoxalin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Anticancer Activity

4-(Quinoxalin-2-yl)benzonitrile and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A study synthesized a library of quinoxaline derivatives, including this compound, which exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116) with an IC50 value as low as 0.05 μM. These compounds were found to downregulate key oncogenes such as HIF-1α and VEGF, indicating their potential as targeted cancer therapies .

Antiviral Properties

The compound has also shown promise in antiviral applications. Quinoxaline derivatives have been identified as potential inhibitors of viral replication.

  • Case Study : A systematic review highlighted various quinoxaline derivatives that demonstrated antiviral activity against several viruses, including HIV and coxsackievirus B5. For instance, specific derivatives displayed EC50 values below 0.1 μM, indicating potent antiviral effects without significant cytotoxicity .

Antimicrobial Properties

This compound has been reported to possess antimicrobial properties, making it a candidate for developing new antibiotics.

  • Case Study : Research on substituted quinoxaline derivatives revealed their effectiveness against Gram-positive bacteria. The presence of the quinoxaline moiety was crucial for their antibacterial activity, with some derivatives showing inhibition zones comparable to standard antibiotics .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.

  • Application : It can be utilized in the synthesis of more complex heterocyclic compounds through reactions like nucleophilic substitutions and cycloadditions, facilitating the development of novel materials with tailored properties .

Material Science

Beyond biological applications, this compound has potential uses in material science.

  • Application : Its derivatives have been explored for use in organic semiconductors and electroluminescent materials due to their favorable electronic properties, which could lead to advancements in optoelectronic devices .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Results
AnticancerCytotoxicity against colorectal cancerIC50 values as low as 0.05 μM; downregulation of oncogenes
AntiviralInhibition of viral replicationEC50 values < 0.1 μM against multiple viruses
AntimicrobialActivity against Gram-positive bacteriaComparable inhibition zones to standard antibiotics
Organic SynthesisBuilding block for complex heterocyclesFacilitates novel material development
Material ScienceUse in organic semiconductors and electroluminescent materialsPromising electronic properties for optoelectronic devices

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

4-(1-(Quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)benzenaminium chloride (14c)

Structure & Functional Groups :

  • Core: Quinoxaline linked to a triazole ring and a benzenaminium group (protonated amine).
  • Key Substituents : Triazole (electron-deficient heterocycle) and -NH3+ (charged group).
  • Molecular Formula : C16H13ClN6; Molecular Weight : 324.77 g/mol .

Comparison with Target Compound :

  • Electronic Effects : The triazole and benzenaminium groups in 14c introduce mixed electronic effects (electron-deficient triazole + electron-donating NH3+), whereas the benzonitrile group in the target compound provides uniform electron-withdrawing effects.
  • Reactivity: 14c is tailored for coordination chemistry (e.g., Re complexes), while the nitrile group in 4-(Quinoxalin-2-yl)benzonitrile may favor nucleophilic additions or act as a precursor for carboxylic acids or amides.

4-(Quinoxalin-2-yl)butan-1-amine

Structure & Functional Groups :

  • Core: Quinoxaline with a butan-1-amine chain.
  • Key Substituent : -NH2 (strong electron-donating group).
  • Molecular Formula : C12H15N3; Molecular Weight : 201.27 g/mol .

Comparison with Target Compound :

  • Electronic Effects : The amine group donates electrons, contrasting with the nitrile's electron-withdrawing nature. This difference could lead to divergent optical properties (e.g., fluorescence quantum yields) or redox behavior.
  • Solubility : The amine improves water solubility, whereas the nitrile group may reduce polarity, affecting solubility in organic solvents.

Generalized Electronic and Structural Trends

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Applications
This compound Benzonitrile (-C≡N) Electron-withdrawing ~221.25* Coordination chemistry, synthesis
14c Triazole + NH3+ Mixed (electron-deficient + donating) 324.77 CuAAC reactions, Re complexes
4-(Quinoxalin-2-yl)butan-1-amine Butan-1-amine (-NH2) Electron-donating 201.27 Fluorescence studies, drug discovery

*Calculated based on formula C14H9N3.

Research Findings :

  • Fluorescence Behavior: Electron-withdrawing groups (e.g., -C≡N) can stabilize twisted intramolecular charge-transfer (TICT) states, as observed in related quinoxaline derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Quinoxalin-2-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Catalyst selection : Use transition-metal catalysts (e.g., Fe complexes) to facilitate coupling reactions between quinoxaline precursors and benzonitrile derivatives. For regioselective synthesis, consider switchable protocols involving o-phenylenediamine intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency. Temperature control (80–120°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the product. Validate purity via HPLC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Structural analysis : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly for the quinoxaline-benzonitrile junction. Compare with computational models (DFT) to validate geometry .
  • Spectroscopic techniques : Use 1H^1H/13C^{13}C NMR to confirm proton environments and cyano-group integration. FT-IR identifies C≡N stretching (~2220 cm1^{-1}) .
  • Electronic properties : UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. TD-DFT calculations correlate experimental spectra with frontier molecular orbitals .

Advanced Research Questions

Q. What challenges arise in analyzing reaction intermediates during the synthesis of this compound, and how can they be addressed?

  • Methodology :

  • Intermediate trapping : Use low-temperature quenching (-78°C) to stabilize transient species. Monitor via in-situ FT-IR or Raman spectroscopy .
  • Mechanistic validation : Isotopic labeling (e.g., 15N^{15}N-quinoxaline) tracks nitrogen migration. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted pathways .

Q. How do steric and electronic effects influence the regioselectivity of quinoxaline functionalization in this compound derivatives?

  • Methodology :

  • Steric mapping : Molecular mechanics simulations (e.g., MM2) quantify steric hindrance at substitution sites. Compare with crystallographic data .
  • Electronic profiling : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions prone to nucleophilic attack. Hammett plots correlate substituent effects with reaction rates .

Q. What computational approaches are suitable for studying the electronic structure of this compound, and how can they guide material design?

  • Methodology :

  • DFT/Molecular dynamics : Simulate charge-transfer states (e.g., twisted intramolecular charge-transfer, TICT) to predict photophysical behavior. Use solvent continuum models (PCM) to replicate experimental solvatochromism .
  • Material design : Pair computational predictions with experimental validation. For OLED applications, optimize HOMO-LUMO gaps by modifying substituents on the quinoxaline ring .

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives like this compound?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Use structure-activity relationship (SAR) models to isolate pharmacophore contributions .
  • Structural validation : Confirm compound identity via SCXRD and high-resolution MS. Test for impurities (e.g., regioisomers) that may skew bioactivity results .

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